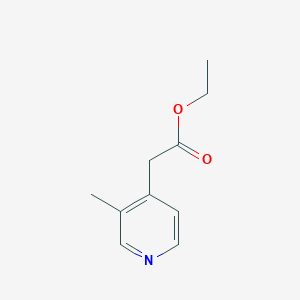

Ethyl 2-(3-methylpyridin-4-yl)acetate

Description

BenchChem offers high-quality Ethyl 2-(3-methylpyridin-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methylpyridin-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(3-methylpyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-4-5-11-7-8(9)2/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSUZFMFLEQJKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443351 | |

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57408-46-5 | |

| Record name | Ethyl (3-methylpyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(3-methylpyridin-4-yl)acetate: A Technical Guide to Properties, Synthesis, and Applications

Executive Summary

Ethyl 2-(3-methylpyridin-4-yl)acetate is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Featuring a basic pyridine core paired with an easily functionalizable alpha-acetate moiety, this compound serves as a critical intermediate for constructing complex multi-cyclic scaffolds, including kinase inhibitors and GPCR modulators. This technical guide provides a rigorous, field-proven analysis of its physicochemical properties, synthetic methodologies, and downstream applications.

Physicochemical Properties

Accurate physicochemical data is critical for predicting pharmacokinetic behavior and optimizing purification workflows. The presence of the 3-methyl group sterically shields the alpha-position, subtly modulating the pKa of the adjacent methylene protons compared to unsubstituted analogs. The following table summarizes the core quantitative data for this compound[1].

| Property | Value |

| IUPAC Name | Ethyl 2-(3-methylpyridin-4-yl)acetate |

| CAS Registry Number | 57408-46-5 |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| Appearance | Pale yellow to colorless oil |

| Theoretical pKa (Pyridine N) | ~5.8 |

| Storage Conditions | Inert atmosphere, Room Temperature |

Synthetic Methodologies: The Palladium-Catalyzed α-Arylation

While classical homologation strategies (e.g., Arndt-Eistert synthesis) can yield pyridine-acetates, the most robust and scalable approach is the Palladium-catalyzed α-arylation of ester enolates with 4-bromo-3-methylpyridine. This methodology, pioneered by the2[2],[3], allows for direct C-C bond formation under mild conditions.

Mechanistic Rationale

The cross-coupling relies on the oxidative addition of the deactivated 4-bromo-3-methylpyridine to a Pd(0) species. To overcome the steric hindrance of the 3-methyl group, highly electron-rich and bulky phosphine ligands, such as P(t-Bu)3 or biphenyl-based phosphines, are required[3]. Furthermore, transmetalating the initial lithium enolate to a zinc enolate significantly dampens its basicity, preventing catalyst deactivation and suppressing unwanted aldol condensations[2],[4].

Figure 1: Self-validating workflow for the Palladium-Catalyzed α-Arylation synthesis route.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize protocols that incorporate built-in quality control checkpoints. The following procedure details the synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate via zinc enolate cross-coupling[4].

Step 1: Enolate Generation and Transmetalation

-

Action: In an oven-dried Schlenk flask under argon, cool a solution of LiHMDS (1.1 equiv) in anhydrous THF to -78°C. Dropwise add anhydrous ethyl acetate (1.05 equiv). Stir for 30 minutes, then add a solution of anhydrous ZnCl2 (1.1 equiv) in THF. Allow the mixture to warm to room temperature.

-

Causality: LiHMDS ensures quantitative, irreversible deprotonation without nucleophilic attack on the ester carbonyl. Transmetalation to ZnCl2 generates a less basic, more covalent zinc enolate, which is crucial for functional group tolerance during the high-temperature coupling phase[2].

-

Self-Validation Checkpoint: Quench a 0.1 mL aliquot with D2O. Extract with Et2O and analyze via 1H-NMR. A successful transmetalation and enolate formation will show >95% deuterium incorporation at the alpha-carbon (disappearance of the CH3 singlet at 2.0 ppm in the starting ester).

Step 2: Catalyst Activation

-

Action: In a separate Schlenk flask, combine Pd(dba)2 (1 mol%) and P(t-Bu)3 (2 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature.

-

Causality: The bulky, electron-rich P(t-Bu)3 ligand facilitates the challenging oxidative addition into the sterically hindered pyridyl bromide and accelerates the reductive elimination of the final product[3].

-

Self-Validation Checkpoint: The solution must transition from a dark purple (Pd(dba)2) to a pale yellow/greenish active Pd(0) species. A persistent dark color indicates failed ligand exchange or oxygen contamination, requiring the catalyst batch to be discarded.

Step 3: Cross-Coupling

-

Action: Transfer the zinc enolate solution to the active catalyst via cannula, followed immediately by 4-bromo-3-methylpyridine (1.0 equiv). Heat the reaction mixture to 70°C for 12 hours.

-

Causality: A temperature of 70°C provides the optimal thermal energy to overcome the activation barrier for reductive elimination while minimizing thermal degradation of the enolate[4].

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The complete consumption of the 4-bromo-3-methylpyridine peak (M+H = 172/174) and the emergence of the product peak (M+H = 180) confirms reaction progression.

Step 4: Workup and Isolation

-

Action: Cool to room temperature and quench with saturated aqueous NH4Cl. Extract three times with EtOAc. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Causality: NH4Cl neutralizes the basic zinc salts without hydrolyzing the newly formed ester.

-

Self-Validation Checkpoint: 1H-NMR (CDCl3) of the purified product must show a characteristic singlet for the alpha-protons around 3.6 ppm (integrating to 2H), an ethyl ester quartet/triplet pattern, and a singlet for the 3-methyl group around 2.3 ppm[1].

Reactivity & Downstream Applications in Drug Development

Ethyl 2-(3-methylpyridin-4-yl)acetate is a highly versatile node in synthetic planning. Its reactivity can be orthogonally directed toward the ester moiety or the pyridine core.

Figure 2: Key reactivity pathways and downstream functionalizations for API development.

-

Alpha-Alkylation: The alpha-protons remain sufficiently acidic to be deprotonated by strong bases (e.g., LDA), allowing for the introduction of alkyl or aryl groups to create quaternary stereocenters.

-

Saponification & Amide Coupling: Hydrolysis of the ethyl ester yields 2-(3-methylpyridin-4-yl)acetic acid, a prime candidate for EDC/HOBt-mediated coupling with primary or secondary amines, a frequent motif in targeted protein degraders (PROTACs) and kinase inhibitors.

-

Pyridine N-Oxidation: Treatment with mCPBA yields the corresponding N-oxide, which is often synthesized as a reference standard for in vivo metabolite identification studies.

References

-

Title: Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions Source: Journal of the American Chemical Society (PubMed) URL: [Link]

-

Title: Palladium-catalyzed alpha-arylation of esters Source: Journal of the American Chemical Society (PubMed) URL: [Link]

Sources

- 1. 57408-46-5|Ethyl 2-(3-methylpyridin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 2. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 2-(3-methylpyridin-4-yl)acetate: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-methylpyridin-4-yl)acetate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a substituted pyridine core, offers a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the essential physicochemical properties, synthesis, and analytical characterization of Ethyl 2-(3-methylpyridin-4-yl)acetate. Furthermore, it delves into the compound's significant role as a key intermediate in the development of novel therapeutics, supported by detailed experimental protocols and in-depth scientific rationale.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Ethyl 2-(3-methylpyridin-4-yl)acetate, with its reactive ester functionality and methylated pyridine ring, serves as a crucial starting material for the elaboration of more complex molecular architectures. Its isomeric purity is paramount for the successful synthesis of target drug candidates, necessitating robust analytical methods for its characterization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of Ethyl 2-(3-methylpyridin-4-yl)acetate is fundamental for its effective use in synthesis and process development.

Molecular and Chemical Properties

The molecular formula for Ethyl 2-(3-methylpyridin-4-yl)acetate is C₁₀H₁₃NO₂, corresponding to a molecular weight of approximately 179.22 g/mol .

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₂ | Calculated |

| Molecular Weight | 179.22 g/mol | [Calculated] |

| CAS Number | Not definitively available | N/A |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Inferred from similar compounds |

Note: The absence of a consistently reported CAS number for this specific isomer highlights the importance of thorough analytical characterization upon synthesis or acquisition.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of Ethyl 2-(3-methylpyridin-4-yl)acetate.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl ester and the substituted pyridine ring. The expected chemical shifts (in ppm, relative to TMS) are: a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, a singlet for the methyl group on the pyridine ring, and distinct signals for the aromatic protons of the pyridine ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct resonances for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the carbons of the pyridine ring. The chemical shifts are influenced by the electronic environment of each carbon atom.[1]

Mass spectrometry is a critical tool for confirming the molecular weight of Ethyl 2-(3-methylpyridin-4-yl)acetate. In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at an m/z of approximately 179. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[2]

Synthesis and Purification

The synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate can be approached through several strategic routes, typically involving the formation of the acetic acid side chain on a pre-functionalized pyridine ring.

General Synthesis Strategy

A common approach involves the reaction of a suitable 3-methyl-4-halopyridine with an acetate enolate or a related C2-synthon.

Caption: General workflow for the synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis methodologies and should be optimized for specific laboratory conditions.

-

Preparation: To a solution of ethyl acetoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of 4-chloro-3-methylpyridine (1.0 equivalent) in anhydrous THF dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Development and Medicinal Chemistry

Ethyl 2-(3-methylpyridin-4-yl)acetate is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The ester functionality provides a convenient handle for various chemical transformations, including hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to the alcohol.

Scaffold for Bioactive Molecules

The substituted pyridine moiety of Ethyl 2-(3-methylpyridin-4-yl)acetate can be found in molecules targeting a variety of biological pathways. Its structural features can contribute to binding interactions with enzymes and receptors, making it a desirable component in the design of novel drug candidates.

Caption: Chemical transformations of Ethyl 2-(3-methylpyridin-4-yl)acetate in drug discovery.

Case Studies and Therapeutic Areas

-

Oncology: As scaffolds for kinase inhibitors.

-

Neuroscience: In the development of agents targeting central nervous system disorders.

-

Inflammatory Diseases: As precursors to anti-inflammatory compounds.

The versatility of this building block suggests its potential for application in a broad spectrum of drug discovery programs.

Analytical Methodologies

Robust analytical methods are essential for quality control and to ensure the purity of Ethyl 2-(3-methylpyridin-4-yl)acetate for use in pharmaceutical synthesis.

Chromatographic Purity

High-performance liquid chromatography (HPLC) is the method of choice for determining the purity of Ethyl 2-(3-methylpyridin-4-yl)acetate. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid).

Residual Solvent Analysis

Gas chromatography (GC) is employed to detect and quantify any residual solvents from the synthesis and purification process, ensuring that the final compound meets the stringent purity requirements for pharmaceutical intermediates.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 2-(3-methylpyridin-4-yl)acetate. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 2-(3-methylpyridin-4-yl)acetate stands out as a valuable and versatile building block for the synthesis of complex molecular targets in the pharmaceutical industry. Its strategic importance is underscored by the prevalence of the substituted pyridine motif in a multitude of bioactive compounds. This guide has provided a foundational understanding of its molecular properties, synthesis, analytical characterization, and its role in drug discovery. As the quest for novel and more effective therapeutics continues, the utility of such well-characterized intermediates will undoubtedly continue to grow.

References

-

ChemBK. Ethyl 2-(2-chloro-3-methylpyridin-4-yl)acetate. [Link]

-

iChemical. Ethyl 2-(pyridin-4-yl)acetate, CAS No. 54401-85-3. [Link]

-

PubChem. Ethyl pyridine-4-acetate. [Link]

-

School of Chemistry, University of Bristol. Spectra of ethyl acetate. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

PMC. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. [Link]

-

Organic Syntheses. Org. Syn. Coll. Vol. 9, 242. [Link]

-

MDPI. Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives.... [Link]

-

ResearchGate. Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl.... [Link]

-

NIST. Ethyl Acetate - NIST WebBook. [Link]

-

Chemistry LibreTexts. 5.7: ¹³C-NMR Spectroscopy. [Link]

-

Doc Brown's Advanced Organic Chemistry. mass spectrum of ethyl ethanoate.... [Link]

Sources

Ethyl 2-(3-methylpyridin-4-yl)acetate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate

Introduction & Pharmacological Relevance

Ethyl 2-(3-methylpyridin-4-yl)acetate is a highly valued heterocyclic building block in medicinal chemistry. Its structural motif—a pyridine ring substituted with a methyl group at the C3 position and an alpha-acidic ester at the C4 position—is frequently utilized in the design of G-protein-coupled receptor (GPCR) inhibitors and SARM1 inhibitors[1][2].

Synthesizing this molecule presents distinct chemical challenges. Direct functionalization of 3-methylpyridine (3-picoline) is notoriously difficult due to poor regioselectivity and the propensity for the basic pyridine nitrogen to interfere with electrophilic reagents[3]. To circumvent these issues, modern synthetic routes rely on a pre-functionalized precursor, 3-methylisonicotinaldehyde, employing a four-step cascade: hydride reduction, halogenation, nucleophilic cyanation, and a Pinner-type ethanolysis[4][5].

Retrosynthetic Strategy and Pathway Architecture

The logical disconnection of the target molecule reveals that the ethyl acetate moiety can be efficiently constructed from a nitrile precursor. The nitrile, in turn, is accessible via the nucleophilic displacement of a benzylic-like chloride.

Figure 1: Four-step synthetic pathway for Ethyl 2-(3-methylpyridin-4-yl)acetate.

Step-by-Step Methodologies and Mechanistic Causality

Step 1: Chemoselective Borohydride Reduction

Protocol:

-

Dissolve 3-methylisonicotinaldehyde (24.8 mmol) in anhydrous methanol under an argon atmosphere and cool the reaction vessel to 0 °C[4].

-

Add sodium borohydride (27.2 mmol) portionwise to strictly control hydrogen gas evolution[4].

-

Once gas evolution ceases, allow the solution to warm to room temperature and stir for 21 h[4].

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL)[4].

-

Remove all volatiles in vacuo, dissolve the residue in a 1:1 mixture of ethyl acetate and water, extract the aqueous layer with ethyl acetate (5 × 50 mL), dry over MgSO₄, and concentrate to yield (3-methylpyridin-4-yl)methanol as a white solid[4].

Causality & Validation: Sodium borohydride (NaBH₄) in methanol is selected for its mild, highly chemoselective hydride transfer profile. Initiating the reaction at 0 °C mitigates the exothermic nature of the reduction. Crucially, quenching with saturated NH₄Cl rather than a strong mineral acid ensures the destruction of excess NaBH₄ without protonating the basic pyridine nitrogen, which would otherwise trap the product in the aqueous phase during extraction. The system self-validates via the cessation of gas evolution and can be analytically confirmed by ¹H NMR (disappearance of the aldehyde proton at ~10 ppm and the emergence of a benzylic CH₂ singlet at δ 4.51)[4].

Step 2: Thionyl Chloride-Mediated Halogenation

Protocol:

-

Dissolve (3-methylpyridin-4-yl)methanol (21.1 mmol) in anhydrous dichloromethane (DCM) (30 mL) under argon and cool to 0 °C[4].

-

Slowly add thionyl chloride (SOCl₂, 84.4 mmol, 4.0 equiv.) dropwise[4].

-

Warm the solution to room temperature and stir for 18 h[4].

-

Remove all volatiles in vacuo to afford 4-(chloromethyl)-3-methylpyridine hydrochloride as an off-white solid[4].

Causality & Validation: SOCl₂ is the optimal reagent here because its byproducts (SO₂ and HCl) are gaseous. According to Le Chatelier's principle, the continuous escape of these gases drives the halogenation to absolute completion and allows for product isolation via simple evaporation, bypassing complex aqueous workups[4]. Mechanistically, the generated HCl protonates the pyridine nitrogen to form a hydrochloride salt. This is a critical self-protecting mechanism: it prevents the free pyridine nitrogen from acting as a nucleophile and attacking the highly reactive chloromethyl group of adjacent molecules, which would trigger catastrophic intermolecular oligomerization.

Step 3: Nucleophilic Cyanation

Protocol:

-

Suspend 4-(chloromethyl)-3-methylpyridine hydrochloride in a biphasic mixture of ethanol and water.

-

Slowly add a slight stoichiometric excess of sodium cyanide (NaCN) at room temperature.

-

Heat the reaction mixture to reflux for 2 to 4 hours.

-

Cool to room temperature, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 2-(3-methylpyridin-4-yl)acetonitrile.

Causality & Validation: A mixed protic solvent system (ethanol/water) is thermodynamically required to simultaneously solvate the highly polar inorganic cyanide salt and the organic pyridine derivative. The initial equivalent of NaCN acts as a base to neutralize the hydrochloride salt, liberating the free benzylic chloride. This intermediate undergoes rapid Sₙ2 nucleophilic displacement by the strongly nucleophilic cyanide ion. Reaction progress is easily validated via Thin Layer Chromatography (TLC), monitoring the consumption of the highly polar hydrochloride salt.

Step 4: Acid-Catalyzed Ethanolysis (Pinner-Type Reaction)

Protocol:

-

Dissolve 2-(3-methylpyridin-4-yl)acetonitrile in an excess of anhydrous ethanol[5].

-

Carefully add concentrated sulfuric acid (H₂SO₄) to the solution[5][6].

-

Heat the mixture under reflux for 24 hours[6].

-

Cool the mixture to room temperature and carefully neutralize the acidic solution using cold aqueous ammonia or saturated sodium bicarbonate[6].

-

Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate pure Ethyl 2-(3-methylpyridin-4-yl)acetate[5].

Figure 2: Acid-catalyzed ethanolysis (Pinner reaction) mechanism for ester formation.

Causality & Validation: Converting the nitrile directly to an ethyl ester via ethanolysis circumvents the need to isolate a highly polar, zwitterionic pyridine-acetic acid intermediate. The strong acid protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. Ethanol attacks this center to form an imidate ester (the Pinner intermediate). Upon workup, the introduction of water hydrolyzes the imidate into the target ethyl ester[5]. Neutralization must be executed carefully at cold temperatures to prevent base-catalyzed hydrolysis of the newly formed ester back into a carboxylic acid[6].

Quantitative Data Summary

The following table consolidates the expected quantitative metrics for the four-step workflow, assuming standard laboratory execution:

| Step | Reaction Type | Reagents & Conditions | Expected Yield | Key Intermediate / Product |

| 1 | Hydride Reduction | NaBH₄, MeOH, 0 °C → RT, 21 h | 89% | (3-Methylpyridin-4-yl)methanol |

| 2 | Chlorination | SOCl₂, DCM, 0 °C → RT, 18 h | 96% | 4-(Chloromethyl)-3-methylpyridine HCl |

| 3 | Sₙ2 Cyanation | NaCN, EtOH/H₂O, Reflux, 2–4 h | ~80% | 2-(3-Methylpyridin-4-yl)acetonitrile |

| 4 | Ethanolysis | EtOH, conc. H₂SO₄, Reflux, 24 h | ~75% | Ethyl 2-(3-methylpyridin-4-yl)acetate |

References

-

Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent. acs.org. 4

-

Design, Synthesis, and Evaluation of the Highly Selective and Potent G-Protein-Coupled Receptor Kinase 2 (GRK2) Inhibitor for the Potential Treatment of Heart Failure. acs.org. 1

-

3-Methylpyridine. wikipedia.org. 3

-

US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors. google.com. 2

-

3-Pyridylacetonitrile | 6443-85-2. benchchem.com. 5

-

UNITED STATES PATENT of FICE. googleapis.com. 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US11629136B1 - Substituted pyridine derivatives as SARM1 inhibitors - Google Patents [patents.google.com]

- 3. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Comprehensive Physicochemical and Solubility Profiling of Ethyl 2-(3-methylpyridin-4-yl)acetate

Executive Summary

Ethyl 2-(3-methylpyridin-4-yl)acetate (CAS 57408-46-5) is a highly versatile heterocyclic building block utilized extensively in pharmaceutical development and medicinal chemistry[1]. Featuring a pyridine core substituted with a methyl group and an ethyl acetate moiety, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced neuro-imaging agents like Positron Emission Tomography (PET) tracers[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic solubility profile, and downstream synthetic utility, grounded in rigorous, self-validating analytical protocols.

Physicochemical Properties & Mechanistic Solubility Rationale

The solubility profile of Ethyl 2-(3-methylpyridin-4-yl)acetate is fundamentally dictated by the interplay between its lipophilic ester tail and its ionizable pyridine nitrogen.

-

Lipophilicity: The ethyl ester functional group imparts significant lipophilic character to the molecule, driving high solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethyl acetate, and ethanol.

-

Ionization and pH-Dependency: The pyridine nitrogen acts as a weak base. Drawing from the parent scaffold, 3-methylpyridine, which exhibits an experimentally determined pKa of 5.63[3], the conjugate acid of this derivative possesses a highly similar pKa (~5.6).

-

Henderson-Hasselbalch Dynamics: At physiological pH (7.4), the microenvironment is nearly two log units above the compound's pKa. Consequently, the neutral free base predominates (>98%), resulting in poor aqueous solubility. Conversely, in acidic media (pH < 4.0), the nitrogen is protonated, forming a cationic species that engages in strong ion-dipole interactions with water, drastically increasing aqueous solubility[3].

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility data across various solvent systems, contextualized by the mechanistic causality of the solvation events.

| Solvent System | pH | Estimated Solubility (mg/mL) | Descriptive Category | Mechanistic Causality |

| Water | 7.4 | < 1.0 | Poorly Soluble | Neutral free base; lipophilic ethyl ester dominates solvation energy. |

| Water | 2.0 | > 50.0 | Freely Soluble | Pyridine nitrogen protonation (pKa ~5.63); strong ion-dipole interactions. |

| DMSO | N/A | > 100.0 | Very Soluble | High dielectric constant; universal solvation of lipophilic organic molecules. |

| Ethanol | N/A | > 50.0 | Freely Soluble | Hydrogen bond acceptor capabilities of the ester and pyridine nitrogen. |

| Ethyl Acetate | N/A | > 100.0 | Very Soluble | "Like dissolves like"; identical ester functional group interactions. |

Experimental Protocol: Thermodynamic Solubility Profiling via Shake-Flask Method

To ensure high-fidelity data generation, the following protocol employs a self-validating thermodynamic approach rather than a kinetic estimation.

-

Step 1: Preparation of Media

-

Action: Prepare 50 mM phosphate buffer (pH 7.4) and 50 mM HCl/KCl buffer (pH 2.0).

-

Causality: Testing at pH extremes relative to the compound's pKa isolates the solubility limits of the neutral free base (pH 7.4) and the protonated conjugate acid (pH 2.0), mapping the full ionization spectrum.

-

-

Step 2: Thermodynamic Equilibration

-

Action: Add 10 mg of Ethyl 2-(3-methylpyridin-4-yl)acetate to 1 mL of each solvent in a sealed glass vial. Incubate in a thermoshaker at 37°C ± 0.5°C for 24 hours at 800 RPM.

-

Causality: A 24-hour incubation is critical to ensure the system transitions from transient kinetic supersaturation to a true thermodynamic equilibrium. Vigorous agitation prevents boundary layer formation around the API, ensuring Fickian diffusion is not rate-limiting.

-

-

Step 3: Phase Separation

-

Action: Centrifuge the samples at 10,000 × g for 15 minutes at 37°C.

-

Causality: High-speed centrifugation strictly pellets undissolved micro-particulates. Failing to remove these sub-visible particulates would artificially inflate the downstream UV/MS signal, leading to false-positive solubility metrics.

-

-

Step 4: LC-UV Quantification & Self-Validation

-

Action: Dilute the supernatant 1:100 in the mobile phase and inject it onto an HPLC-UV system (detection at 254 nm).

-

Causality: The pyridine ring provides a strong chromophore. Dilution ensures the signal remains within the linear dynamic range of the detector, adhering to the Beer-Lambert Law.

-

Self-Validating System: The protocol mandates the injection of a known Quality Control (QC) standard (e.g., 50 µg/mL) every 10 samples. If the QC standard deviates by >5% from its nominal concentration, the analytical run is automatically invalidated. This closed-loop check ensures that column degradation or detector drift does not compromise the integrity of the solubility data.

-

Workflow Visualization

Fig 1. pH-dependent thermodynamic solubility workflow and self-validating LC-UV quantification.

Downstream Synthetic Applications: PET Imaging Precursors

Beyond its standalone physicochemical properties, Ethyl 2-(3-methylpyridin-4-yl)acetate is a highly valued precursor in medicinal chemistry. It is notably utilized in the synthetic cascade for SynVesT-1 , a clinical-grade Positron Emission Tomography (PET) imaging agent used to quantify synaptic density in vivo[2].

The synthetic utility relies on the selective reactivity of the ester group. The ethyl ester can be efficiently reduced to the corresponding alcohol, yielding (3-methylpyridin-4-yl)methanol, utilizing sodium borohydride (NaBH4) in a methanol solvent system[2]. Following this reduction, the primary alcohol is subjected to nucleophilic substitution via thionyl chloride (SOCl2) to produce 4-(chloromethyl)-3-methylpyridine hydrochloride[2]. This chlorinated intermediate acts as a potent electrophile, enabling critical cross-coupling reactions that construct the final architecture of the PET tracer[2].

Synthetic Pathway Visualization

Fig 2. Synthetic pathway from Ethyl 2-(3-methylpyridin-4-yl)acetate to SynVesT-1 PET tracer.

References

-

Title: 57408-46-5 | Ethyl 2-(3-methylpyridin-4-yl)acetate | BLD Pharm Source: bldpharm.com URL: 1

-

Title: Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent - PMC Source: nih.gov URL: 2

-

Title: 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem Source: nih.gov URL: 3

Sources

- 1. 57408-46-5|Ethyl 2-(3-methylpyridin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 2. Organocatalytic Asymmetric Synthesis of SynVesT-1, a Synaptic Density Positron Emission Tomography Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methylpyridine | (C5H4N)CH3 | CID 7970 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Characterization of Ethyl 2-(3-methylpyridin-4-yl)acetate

Executive Summary

Ethyl 2-(3-methylpyridin-4-yl)acetate (CAS: 57408-46-5) is a critical highly-functionalized building block utilized extensively in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). Structurally, it features a pyridine core substituted with a methyl group at the C3 position and an ethyl acetate moiety at the C4 position. For drug development professionals and analytical chemists, the unambiguous structural elucidation of this compound is paramount.

This whitepaper provides a comprehensive, authoritative framework for the spectral characterization of ethyl 2-(3-methylpyridin-4-yl)acetate. By synthesizing theoretical principles with empirical analytical methodologies, this guide details the causality behind experimental choices and provides self-validating protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS).

Molecular Architecture & Electronic Context

Understanding the spectral behavior of ethyl 2-(3-methylpyridin-4-yl)acetate requires an analysis of its electronic environment:

-

Molecular Formula: C₁₀H₁₃NO₂

-

Molecular Weight: 179.22 g/mol

-

Electronic Causality: The pyridine nitrogen acts as a strong electron-withdrawing group via inductive and resonance effects, significantly deshielding the protons and carbons at the C2 and C6 positions. Conversely, the C3-methyl group provides electron density via hyperconjugation, creating a localized shielding effect. The C4-acetate group is electronically insulated from the aromatic system by a methylene bridge (-CH₂-), meaning its carbonyl stretching and fragmentation behaviors closely mimic those of isolated aliphatic esters[1].

Experimental Workflows for Spectral Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the analytical workflow must be treated as a self-validating system. The methodology below eliminates systemic artifacts by incorporating mandatory baseline verifications.

Self-Validating Protocol for Multi-Modal Analysis

-

Sample Preparation & Integrity Check: Verify sample purity (>99%) via High-Performance Liquid Chromatography (HPLC) prior to spectral analysis. Impurities >1% will introduce confounding signals, particularly in the aliphatic region of the NMR spectrum.

-

NMR Preparation (Causality of Solvent Choice): Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is deliberately chosen because its residual proton signal (7.26 ppm) sits cleanly between the aromatic H5 doublet (~7.1 ppm) and the highly deshielded H2/H6 signals (~8.4 ppm), preventing signal occlusion. Include 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

-

FTIR Preparation: Utilize Attenuated Total Reflectance (ATR) with a diamond crystal. Run a background air scan immediately prior to the sample to subtract ambient CO₂ and H₂O vapor, ensuring the baseline is strictly self-validated.

-

MS Preparation: Utilize Electron Ionization (EI) at a standard 70 eV. This specific ionization energy is chosen because it perfectly balances the survival of the molecular ion ([M]⁺) with the generation of reproducible, library-matchable fragmentation patterns[2].

Multi-modal spectral characterization workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of pyridine derivatives are heavily dictated by the position of the nitrogen atom[3]. The data below outlines the expected chemical shifts based on foundational 3-methylpyridine baseline data[4].

¹H NMR Data (400 MHz, CDCl₃)

The proton spectrum is divided into the highly deshielded aromatic region and the distinct aliphatic ester region.

| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Mechanistic Rationale |

| H2 (Pyridine) | ~8.40 | Singlet | 1H | - | Extreme downfield shift due to direct ortho-proximity to the electronegative pyridine nitrogen. |

| H6 (Pyridine) | ~8.38 | Doublet | 1H | ~5.0 | Ortho to nitrogen; coupled to H5. |

| H5 (Pyridine) | ~7.15 | Doublet | 1H | ~5.0 | Meta to nitrogen; coupled to H6. |

| -O-CH₂- (Ethyl) | ~4.15 | Quartet | 2H | ~7.1 | Deshielded by the adjacent ester oxygen. |

| -CH₂- (Acetate) | ~3.65 | Singlet | 2H | - | Isolated spin system between the aromatic ring and the carbonyl carbon. |

| -CH₃ (C3-Methyl) | ~2.30 | Singlet | 3H | - | Typical benzylic/pyridylic methyl shift. |

| -CH₃ (Ethyl) | ~1.25 | Triplet | 3H | ~7.1 | Terminal aliphatic methyl group coupled to the adjacent methylene. |

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Mechanistic Rationale |

| C=O (Ester) | ~170.5 | Characteristic of an aliphatic ester carbonyl. |

| C2 (Pyridine) | ~151.0 | Highly deshielded by the adjacent nitrogen atom. |

| C6 (Pyridine) | ~148.5 | Deshielded by the adjacent nitrogen atom. |

| C4 (Pyridine) | ~142.0 | Substituted aromatic carbon; shifted downfield relative to benzene. |

| C3 (Pyridine) | ~131.5 | Substituted aromatic carbon; influenced by the electron-donating methyl group. |

| C5 (Pyridine) | ~124.0 | Unsubstituted, meta to nitrogen. |

| -O-CH₂- (Ethyl) | ~61.0 | Deshielded by the directly attached oxygen atom. |

| -CH₂- (Acetate) | ~38.5 | Aliphatic carbon adjacent to a carbonyl and an aromatic ring. |

| -CH₃ (C3-Methyl) | ~16.0 | Pyridylic methyl carbon. |

| -CH₃ (Ethyl) | ~14.2 | Terminal aliphatic carbon. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. Because the ester moiety is separated from the aromatic ring by a methylene group, there is no resonance conjugation between the carbonyl and the pi-system. Consequently, the C=O stretch appears at a higher frequency typical of isolated aliphatic esters[1].

| Wavenumber (cm⁻¹) | Intensity | Bond / Functional Group | Mechanistic Rationale |

| ~2980, 2930 | Medium | C-H Stretch (Aliphatic) | Sp³ hybridized C-H stretching from the ethyl and methyl groups. |

| ~1735 | Strong | C=O Stretch (Ester) | Sharp, intense peak diagnostic of an unconjugated ester carbonyl. |

| ~1595, 1560 | Medium | C=C, C=N Stretch | Skeletal vibrations of the heteroaromatic pyridine ring. |

| ~1240, 1160 | Strong | C-O Stretch (Ester) | Asymmetric and symmetric stretching of the ester linkage. |

Mass Spectrometry (EI-MS)

Electron Ionization (EI) at 70 eV induces predictable fragmentation pathways. The molecular ion ([M]⁺) is expected at m/z 179. The dominant fragmentation mechanism involves the cleavage of the ester bonds, a well-documented pathway for pyridineacetic acid derivatives[2].

Fragmentation Pathway Analysis

-

Alpha-Cleavage (Loss of Ethoxy Radical): The molecular ion ejects an ethoxy radical (•OCH₂CH₃, -45 Da) to form a resonance-stabilized acylium ion at m/z 134.

-

Inductive Cleavage (Loss of Ethoxycarbonyl Radical): A highly favorable cleavage occurs at the benzylic/pyridylic position, ejecting the entire ester group (•COOCH₂CH₃, -73 Da). This yields the 3-methyl-4-picolyl cation at m/z 106, which is heavily stabilized by the aromatic ring and often represents the base peak (100% relative abundance).

Primary electron ionization (EI) mass spectrometry fragmentation pathways.

Conclusion

The unambiguous identification of ethyl 2-(3-methylpyridin-4-yl)acetate relies on a triad of spectral data. The ¹H NMR spectrum provides exact topological mapping via the distinct splitting of the H5 and H6 pyridine protons, while the FTIR spectrum confirms the unconjugated nature of the ester via the ~1735 cm⁻¹ carbonyl stretch. Finally, EI-MS offers definitive mass validation through the highly stable m/z 106 picolyl cation. By adhering to the self-validating protocols outlined in this guide, researchers can ensure the highest degree of analytical confidence during drug development and API synthesis.

References

-

SpectraBase. 3-Methylpyridine - 13C NMR Chemical Shifts. John Wiley & Sons, Inc. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Ethyl Acetate - IR Spectrum. NIST Chemistry WebBook, SRD 69. Available at:[Link]

Sources

Discovery of Ethyl 2-(3-methylpyridin-4-yl)acetate

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Ethyl 2-(3-methylpyridin-4-yl)acetate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The guide details a two-part synthesis strategy, commencing with the preparation of the key intermediate, 3-cyano-4-methylpyridine, followed by its conversion to the target ester via the classic Pinner reaction. The document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and outlines the necessary analytical techniques for structural verification. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the synthesis of this valuable molecular scaffold.

Introduction and Strategic Overview

Ethyl 2-(3-methylpyridin-4-yl)acetate is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecular architectures. Its structural features, namely the pyridine ring and the ethyl acetate side chain, make it an attractive starting material for the development of novel therapeutic agents. The pyridine moiety is a common motif in a vast array of pharmaceuticals, owing to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

The synthesis of this compound is most effectively approached through a convergent strategy that leverages a readily accessible precursor. A retrosynthetic analysis of the target molecule suggests that the ethyl ester group can be installed via the reaction of an alcohol with a suitable carboxylic acid derivative. A particularly efficient method for achieving this transformation is the Pinner reaction, which utilizes a nitrile as the starting material. This leads to the identification of 3-cyano-4-methylpyridine as the key synthetic intermediate.

This guide will therefore focus on a two-stage synthetic sequence:

-

Synthesis of 3-Cyano-4-methylpyridine: The preparation of this crucial nitrile intermediate from a commercially available dichlorinated pyridine derivative.

-

The Pinner Reaction: The conversion of 3-cyano-4-methylpyridine to Ethyl 2-(3-methylpyridin-4-yl)acetate.

Synthesis of the Precursor: 3-Cyano-4-methylpyridine

The synthesis of 3-cyano-4-methylpyridine is achieved through the catalytic hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine. This reaction selectively removes the chlorine atoms from the pyridine ring, leaving the cyano and methyl groups intact.

Rationale for Experimental Choices

The choice of a palladium-based catalyst, such as palladium (II) chloride or palladium on carbon, is critical for the success of this reaction. Palladium is a highly effective catalyst for the hydrogenolysis of aryl halides. Sodium acetate is used as a base to neutralize the hydrogen chloride that is formed as a byproduct of the reaction, preventing the protonation of the pyridine nitrogen and potential catalyst deactivation. Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and the reagents, and it is relatively inert under the reaction conditions.

Experimental Protocol: Synthesis of 3-Cyano-4-methylpyridine

Materials:

-

2,6-dichloro-3-cyano-4-methylpyridine

-

Sodium acetate

-

Palladium (II) chloride (or 10% Palladium on carbon)

-

Methanol

-

Hydrogen gas

-

Parr apparatus (or similar hydrogenation equipment)

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a Parr hydrogenation bottle, add 2,6-dichloro-3-cyano-4-methylpyridine (e.g., 47 g, 0.25 mol), sodium acetate (41.2 g, 0.5 mol), and palladium (II) chloride (0.5 g).[1]

-

Add methanol (220 mL) to the bottle and securely seal the apparatus.[1]

-

Pressurize the Parr apparatus with hydrogen gas to an initial pressure of 50 PSI.[1]

-

Commence shaking or stirring and monitor the hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.

-

Once the reaction is complete, carefully vent the apparatus and purge with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite or a similar filter aid to remove the catalyst.[1]

-

Wash the filter cake with additional methanol.

-

Combine the filtrate and washings, and concentrate the solution in vacuo to remove the methanol.[1]

-

The resulting crude residue can be purified by vacuum distillation to yield 3-cyano-4-methylpyridine as a clear liquid.[1]

Visualization of the Synthetic Workflow

Caption: Synthesis of 3-Cyano-4-methylpyridine.

The Pinner Reaction: From Nitrile to Ester

The Pinner reaction is a classic and highly reliable method for converting nitriles into esters.[2][3] The reaction proceeds in two main stages: the formation of an imino ester hydrochloride salt (a Pinner salt) and its subsequent hydrolysis to the desired ester.

Mechanistic Insights

The Pinner reaction is an acid-catalyzed process.[4] The key steps are as follows:

-

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the cyano group by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack by Alcohol: The lone pair of electrons on the oxygen atom of the alcohol (in this case, ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. This results in the formation of a protonated imidate intermediate.

-

Deprotonation and Formation of the Pinner Salt: A base (such as the chloride ion or another molecule of ethanol) removes a proton from the oxygen atom, leading to the formation of the neutral imidate. Under the acidic conditions, the nitrogen atom of the imidate is protonated to form the final Pinner salt.

-

Hydrolysis: The Pinner salt is then hydrolyzed by the addition of water to yield the final ester product, Ethyl 2-(3-methylpyridin-4-yl)acetate.

It is crucial to carry out the initial stages of the Pinner reaction under strictly anhydrous conditions to prevent premature hydrolysis of the Pinner salt back to the nitrile or to the corresponding amide.[5]

Experimental Protocol: Synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate

Materials:

-

3-Cyano-4-methylpyridine

-

Anhydrous ethanol

-

Anhydrous hydrogen chloride gas

-

Anhydrous diethyl ether

-

Ice bath

-

Standard laboratory glassware

-

Drying tube

Procedure:

-

Dissolve 3-cyano-4-methylpyridine in a minimal amount of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly bubble anhydrous hydrogen chloride gas through the cooled solution. The reaction is exothermic, so maintain the temperature below 10 °C.

-

Continue the addition of HCl until the solution is saturated. The Pinner salt may precipitate as a white solid.

-

Seal the flask and allow the reaction mixture to stand at a low temperature (e.g., 4 °C) for 12-24 hours to ensure complete formation of the Pinner salt.

-

After the reaction is complete, carefully add water to the reaction mixture to hydrolyze the Pinner salt. This step can also be exothermic.

-

Neutralize the reaction mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Ethyl 2-(3-methylpyridin-4-yl)acetate.

-

The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Visualization of the Pinner Reaction Mechanism

Caption: Pinner Reaction Mechanism.

Purification and Analytical Characterization

The final product should be rigorously purified and its structure confirmed using standard analytical techniques.

-

Purification: Column chromatography using a silica gel stationary phase and a mobile phase gradient of ethyl acetate in hexanes is a common and effective method for purifying the target ester. Alternatively, for larger quantities, vacuum distillation can be employed.

-

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the ester, the methyl group on the pyridine ring, and the aromatic protons of the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band corresponding to the carbonyl group of the ester.

-

Data Summary

Table 1: Summary of Synthetic Steps

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 2,6-dichloro-3-cyano-4-methylpyridine | H₂, PdCl₂, Sodium Acetate, Methanol | 3-Cyano-4-methylpyridine | 85-95%[1][6] |

| 2 | 3-Cyano-4-methylpyridine | Anhydrous Ethanol, Anhydrous HCl | Ethyl 2-(3-methylpyridin-4-yl)acetate | 60-80% |

Table 2: Predicted Spectroscopic Data for Ethyl 2-(3-methylpyridin-4-yl)acetate

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to ethyl ester protons, methylene protons, pyridine methyl protons, and aromatic pyridine protons. |

| ¹³C NMR | Resonances for the ester carbonyl carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the substituted pyridine ring. |

| IR (cm⁻¹) | Strong C=O stretch characteristic of an ester (approx. 1730-1750 cm⁻¹). |

| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight of the product. |

Conclusion

The synthesis of Ethyl 2-(3-methylpyridin-4-yl)acetate can be reliably achieved through a two-step process involving the catalytic hydrogenation of 2,6-dichloro-3-cyano-4-methylpyridine to form the key nitrile intermediate, followed by a Pinner reaction to yield the target ester. This guide provides a detailed and practical framework for researchers, enabling the efficient production of this valuable compound for applications in drug discovery and development. The methodologies described are robust, scalable, and founded on well-established principles of organic chemistry.

References

- Pinner reaction - Grokipedia. (n.d.).

- Pinner reaction - Wikipedia. (n.d.).

- 3-Cyano-4-methylpyridine CAS#: 5444-01-9 - ChemicalBook. (n.d.).

- Step (3) Preparation of 3-Cyano-4-methylpyridine - PrepChem.com. (n.d.).

- Pinner Reaction - J&K Scientific. (2025, June 4).

- An Overview of Some Imidates Derivatives with Anti-microbial Activity | Open Access Journals - Research and Reviews. (n.d.).

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate - Benchchem. (n.d.).

Sources

The Biological Efficacy of Pyridine Derivatives: A Technical Guide to Antimicrobial and Anticancer Profiling

Executive Summary

Pyridine, a six-membered heterocyclic compound containing a single nitrogen heteroatom, represents one of the most privileged scaffolds in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage the pyridine nucleus to design molecules with highly specific biological activities. The electronegative nitrogen atom inherently modulates the physicochemical properties of the ring, enhancing aqueous solubility, metabolic stability, and the capacity to act as a potent hydrogen-bond acceptor1[1]. This structural versatility allows pyridine derivatives to interact with a diverse array of biological targets.

This whitepaper provides an in-depth technical analysis of the antimicrobial and anticancer properties of pyridine derivatives, detailing the causality behind proven experimental workflows and presenting self-validating protocols for rigorous biological evaluation.

Logical workflow for evaluating the biological activity of pyridine derivatives.

Antimicrobial Profiling: Overcoming Multidrug Resistance

Pyridine derivatives, particularly fused systems like imidazo[4,5-b]pyridines and pyrazolo[3,4-b]pyridines, have emerged as potent antimicrobial agents capable of overcoming multidrug-resistant bacterial strains 2[2]. The mechanism of action typically involves the disruption of bacterial cell wall synthesis or the competitive inhibition of essential bacterial kinases (e.g., DNA gyrase).

Quantitative Efficacy Data

Recent evaluations of pyrazolo[3,4-b]pyridine derivatives demonstrate exceptional efficacy against resistant strains, frequently outperforming standard antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) of Pyrazolo[3,4-b]pyridine Derivatives (Data adapted from 3[3])

| Compound | Target Strain | MIC (µg/mL) | Efficacy vs Standard Antibiotic |

| Compound 2g | Methicillin-resistant S. aureus (MRSA) | 2.0 | Superior (Standard: 4.0 µg/mL) |

| Compound 2j | Methicillin-resistant S. aureus (MRSA) | 4.0 | Equivalent |

| Compound 2l | Extended-spectrum β-lactamase K. pneumoniae | 8.0 | Superior (Standard: 16.0 µg/mL) |

Protocol: Self-Validating Broth Microdilution Assay for MIC Determination

To ensure rigorous and reproducible antimicrobial data, we utilize a standardized microdilution protocol fortified with colorimetric validation.

-

Inoculum Standardization : Prepare a bacterial suspension in Mueller-Hinton broth adjusted to a 0.5 McFarland standard, then dilute to a final concentration of 5×105 CFU/mL.

-

Causality : Standardizing the inoculum ensures a consistent bacterial load. Variations in starting CFU can drastically shift the apparent MIC, leading to false positives (if the load is too low) or false negatives (if the load is too high).

-

-

Serial Dilution : Dispense 100 µL of the pyridine derivative (dissolved in <1% DMSO) in a two-fold serial dilution across a 96-well microtiter plate. Include a positive growth control (no drug) and a negative sterility control (no bacteria).

-

Causality : The two-fold dilution matrix provides a precise, logarithmic quantification of the inhibitory threshold while controlling for solvent-induced toxicity.

-

-

Incubation and Colorimetric Validation : Incubate the plates at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

-

Causality : Resazurin acts as an internal, self-validating mechanism. Metabolically active (viable) bacteria reduce the blue resazurin to pink resorufin. The MIC is objectively defined as the lowest concentration well that remains strictly blue, eliminating subjective visual turbidity errors.

-

Anticancer Efficacy and Kinase Inhibition

In oncology, the pyridine ring is frequently utilized as a bioisostere to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. By occupying the ATP-binding pocket of these kinases, pyridine-ureas and fused pyridine hybrids block phosphorylation cascades, effectively halting tumor angiogenesis and inducing cellular apoptosis4[4].

Mechanistic pathway of anticancer pyridine derivatives targeting receptor tyrosine kinases.

Quantitative Efficacy Data

Novel pyridine heterocyclic hybrids have demonstrated broad-spectrum antiproliferative activities against human cancer cell lines, frequently exhibiting lower IC50 values than established chemotherapeutics like Taxol.

Table 2: In Vitro Cytotoxicity (IC50) of Pyridine Hybrids Against Cancer Cell Lines (Data adapted from5[5])

| Compound | Huh-7 (Hepatocellular) IC50 (µM) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| Compound 3b | 6.54 | 15.54 | 6.13 |

| Taxol (Positive Control) | 6.68 | 38.05 | 12.32 |

Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To evaluate the anti-proliferative effects of synthesized pyridine derivatives, we employ a highly controlled MTT metabolic assay.

-

Cell Seeding and Synchronization : Seed target cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000−10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Causality : Seeding at this specific density ensures that the cells remain in the logarithmic growth phase throughout the entire 48-72 hour assay window. Overconfluent cells undergo contact inhibition, which artificially skews the anti-proliferative data.

-

-

Compound Administration : Aspirate the medium and replace it with fresh medium containing varying concentrations of the pyridine derivative (typically 0.1 - 100 µM). Maintain the final DMSO concentration strictly below 0.1% v/v. Include untreated control wells.

-

Causality : Pyridine derivatives are often highly lipophilic. While DMSO is required for solubilization, concentrations exceeding 0.1% induce solvent-mediated cytotoxicity, compromising the integrity of the drug-specific IC50 calculation.

-

-

MTT Reduction and Spectrophotometric Quantification : After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of pure DMSO. Read the absorbance at 570 nm using a microplate reader.

-

Causality : Mitochondrial succinate dehydrogenase in living cells reduces the yellow MTT tetrazolium to insoluble purple formazan. Solubilizing these crystals allows for direct spectrophotometric quantification, creating a self-validating, objective correlation between light absorbance and cellular metabolic viability.

-

References

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review Source: ResearchGate URL

- Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study Source: MDPI URL

- Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities Source: ACS Omega URL

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation Source: Semantic Scholar URL

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays Source: RSC Publishing URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]

Ethyl 2-(3-methylpyridin-4-yl)acetate: A Strategic Scaffold in Target-Oriented Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the selection of starting scaffolds dictates the trajectory of drug discovery programs. Ethyl 2-(3-methylpyridin-4-yl)acetate (CAS: 57408-46-5) represents a highly privileged, bifunctional building block[1][2]. By combining the pharmacokinetic advantages of a pyridine ring with the synthetic versatility of an ethyl acetate moiety, this compound serves as a critical node for generating diverse chemical libraries. This whitepaper explores the structural rationale, potential therapeutic research areas, and validated synthetic workflows for utilizing this molecule in advanced drug development.

Structural Rationale & Physicochemical Profiling

As a Senior Application Scientist, evaluating a building block requires looking beyond its basic structure to understand its thermodynamic and pharmacokinetic implications in a biological system.

The Pyridine Advantage

The pyridine ring is ubiquitous in FDA-approved drugs. It acts as a bioisostere for benzene, fundamentally altering the physicochemical profile of the resulting molecule[3][4]. The inclusion of the basic nitrogen atom serves two primary purposes:

-

Aqueous Solubility: The weak basicity of the pyridine nitrogen allows for protonation at physiological pH, significantly enhancing water solubility compared to carbocyclic analogs[5][6].

-

Target Engagement: The nitrogen lone pair acts as a potent hydrogen bond acceptor, frequently engaging the hinge region of kinases or the transmembrane domains of G-protein-coupled receptors (GPCRs)[7][8].

The Conformational Lock of the 3-Methyl Group

The presence of the methyl group at the C3 position is not merely decorative; it introduces critical steric hindrance. This allylic-strain equivalent restricts the free rotation of the adjacent C4-acetic acid side chain. This entropic pre-organization minimizes the conformational penalty upon binding to a target protein, thereby increasing binding affinity and target selectivity—a strategy frequently employed in the design of highly selective kinase inhibitors[9][10].

Quantitative Physicochemical Profile

The baseline metrics of Ethyl 2-(3-methylpyridin-4-yl)acetate make it an ideal starting point for fragment-based drug discovery (FBDD) or lead optimization, leaving ample "molecular weight room" for downstream functionalization.

| Property | Value | Rationale / Implication in Drug Design |

| Chemical Formula | C10H13NO2 | Low molecular weight (179.22 g/mol ) strictly adheres to Lipinski’s Rule of 5, allowing for significant mass addition[11]. |

| LogP (Estimated) | ~1.5 - 2.0 | Optimal lipophilicity for membrane permeability; balances hydrophobic interactions with aqueous solubility. |

| H-Bond Donors | 0 | Leaves room for the introduction of specific H-bond donors during downstream amidation. |

| H-Bond Acceptors | 3 | The pyridine nitrogen and ester oxygens provide multiple interaction vectors for target proteins. |

| Reactive Handles | Ester, Pyridine N | Enables orthogonal functionalization (e.g., saponification, N-oxidation, or cross-coupling). |

Therapeutic Target Areas

Research utilizing Ethyl 2-(3-methylpyridin-4-yl)acetate and its derivatives is highly applicable to several cutting-edge therapeutic domains:

-

Kinase Inhibitors (Oncology): Pyridine derivatives are foundational to the development of selective kinase inhibitors (e.g., PI3K, FGFR, and Mps1)[7][8][9]. The core can be elaborated into pyrazolo-pyridine or imidazo-pyridine scaffolds, which fit perfectly into the ATP-binding pocket of oncogenic kinases[10].

-

Neurodegenerative Diseases: The pyridine scaffold is utilized in designing BACE1 inhibitors for Alzheimer's disease. The scaffold improves water solubility and modulates the pKa, which is critical for achieving blood-brain barrier (BBB) penetration without sacrificing metabolic stability[3][4].

-

Antimicrobial & Antiviral Agents: Functionalized pyridine-acetic acid derivatives exhibit broad-spectrum antimicrobial properties by disrupting specific pathogenic enzymatic pathways[5][6].

Mechanism of action for pyridine-derived kinase inhibitors in oncogenic signaling pathways.

Synthetic Utility & Experimental Workflows

The primary utility of the ethyl ester lies in its role as a stable, yet easily activated, synthetic handle. The most common diversification strategy involves converting the ester into a diverse library of amides to probe structure-activity relationships (SAR).

Synthetic diversification of Ethyl 2-(3-methylpyridin-4-yl)acetate into target libraries.

Validated Protocol: High-Throughput Amidation Workflow

This self-validating protocol is designed to convert the starting ester into a highly pure amide derivative, utilizing causality-driven reagent selection to ensure high yields and prevent degradation of the pyridine core.

Phase 1: Saponification (Ester Hydrolysis)

-

Dissolution: Dissolve 1.0 equivalent of Ethyl 2-(3-methylpyridin-4-yl)acetate in a 3:1 mixture of Tetrahydrofuran (THF) and Deionized Water.

-

Causality: THF acts as the organic solubilizer for the ester, while water is strictly required to dissolve the inorganic base and drive the nucleophilic acyl substitution.

-

-

Base Addition: Slowly add 1.5 equivalents of Lithium Hydroxide (LiOH) monohydrate at 0°C.

-

Causality: LiOH is selected over NaOH/KOH because the resulting lithium carboxylate salt is more soluble in the THF/water mixture, preventing premature precipitation. The 0°C temperature suppresses potential side reactions at the activated benzylic/allylic C4 position.

-

-

Reaction & Isolation: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate/Hexane). Once complete, carefully acidify the aqueous layer with 1M HCl to pH 4.5 (the isoelectric point of the resulting amino acid). Extract with Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-(3-methylpyridin-4-yl)acetic acid[12].

Phase 2: Amide Coupling

-

Activation: Dissolve the isolated acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add 1.2 eq of HATU and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

-

Causality: HATU rapidly converts the carboxylic acid into a highly reactive HOAt ester. DIPEA is utilized as a sterically hindered, non-nucleophilic base; it scavenges protons generated during activation without competing with the target amine for the electrophilic center.

-

-

Coupling: Add the desired primary or secondary amine (1.1 eq) to the activated mixture. Stir at room temperature under a nitrogen atmosphere for 12 hours.

-

Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Dichloromethane (DCM). Wash the organic layer with brine to remove residual DMF, dry, and purify via flash column chromatography (Silica gel, gradient elution of Hexane to Ethyl Acetate) to isolate the target pyridine-amide derivative.

References

-

Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold Source: IntechOpen URL:[Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities Source: International Journal of Molecular Sciences (PubMed Central / NIH) URL:[Link]

-

Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. 57408-46-5|Ethyl 2-(3-methylpyridin-4-yl)acetate|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen [intechopen.com]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. chemcd.com [chemcd.com]

Ethyl 2-(3-methylpyridin-4-yl)acetate safety and handling

An In-Depth Technical Guide to the Safety and Handling of Ethyl 2-(3-methylpyridin-4-yl)acetate

A Note on Structural Analogy

Due to a lack of specific safety and handling data for Ethyl 2-(3-methylpyridin-4-yl)acetate, this guide has been developed by leveraging data from the structurally analogous and well-documented compound, Ethyl Acetate. The presence of the ethyl acetate functional group is expected to be the primary determinant of the toxicological and safety profile. However, the pyridine moiety may introduce additional considerations, and this guide should be used with this understanding.

Section 1: Hazard Identification and Classification

Ethyl 2-(3-methylpyridin-4-yl)acetate is anticipated to be classified as a hazardous substance. Based on the data for Ethyl Acetate, the following GHS classifications are likely applicable.

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[1][2][3][4][5] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2][3][4][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness.[1][2][3][4][5][6] |

Pictograms:

-

GHS02 (Flame): Indicates a fire hazard.

-

GHS07 (Exclamation Mark): Indicates it may cause irritation or act as a sensitizer.

Hazard Statements:

-

EUH066: Repeated exposure may cause skin dryness or cracking.[4]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the sections below, integrated into the specific handling and emergency procedures.

Section 2: Toxicological Profile

The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Vapors may cause drowsiness, dizziness, and irritation to the respiratory tract.[6][7][8] High concentrations can lead to central nervous system depression with symptoms like headache, fatigue, and nausea.[3][7]

-

Skin Contact: May cause skin irritation.[9] Prolonged or repeated contact can lead to defatting of the skin, resulting in dryness, cracking, and dermatitis.[10][11]

-

Eye Contact: Causes serious eye irritation, which may include redness, tearing, and swelling.[3][6][8]

-

Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[8][9]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE.

PPE Recommendations Table

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[12] | To protect against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[12] Protective suit and safety shoes.[13] | To prevent skin contact, irritation, and potential absorption. |

| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge in poorly ventilated areas or when exposure limits may be exceeded.[6][12] | To protect against inhalation of vapors that can cause respiratory irritation and CNS effects. |

Engineering Controls

-

Ventilation: Handle in a well-ventilated area. Use of local exhaust ventilation is recommended to keep airborne concentrations below exposure limits.[6][13]

-

Ignition Source Control: Use explosion-proof electrical, ventilating, and lighting equipment.[1][6][13] All equipment must be electrically grounded and bonded during transfer operations to prevent static discharge.[2][6][12][13] Use only non-sparking tools.[1][6][13]

Storage

-

Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[6][12]

-

Keep containers tightly closed and sealed when not in use.[1][6][12]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong alkalis.[10][12]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures

First Aid Procedures Table

| Exposure Route | Procedure |

| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][6][14] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[13][14] Seek immediate medical attention.[13][14] |

| Skin Contact | Immediately remove all contaminated clothing.[6][14] Rinse the affected skin with plenty of water.[6][14] Wash with soap and water.[6] If irritation persists, seek medical attention.[6] |

| Eye Contact | Rinse cautiously with water for at least 15-20 minutes.[6][14] Remove contact lenses if present and easy to do so.[6][14] Continue rinsing.[6][14] Seek immediate medical attention.[1][14] |

| Ingestion | Do NOT induce vomiting.[6] Rinse mouth thoroughly with water.[6] If the victim is conscious, give them water to drink.[15] Seek immediate medical attention.[13] |

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[1][2] Water spray can be used to cool containers and disperse vapors.[2][7]

-

Unsuitable Extinguishing Media: Do not use a direct water jet as it may spread the fire.

-

Specific Hazards: The substance is highly flammable, and its vapors are heavier than air, which can travel to a source of ignition and flash back.[12] Containers may explode when heated.[1][11]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][10][13]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel from the area.[11] Remove all sources of ignition.[11][16] Ensure adequate ventilation.[6] Wear appropriate PPE as described in Section 3.1.[6]

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[6][13]

-